H-Val-His-Thr-Asn-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H31N7O7 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H31N7O7/c1-8(2)14(21)17(30)24-11(4-10-6-22-7-23-10)16(29)26-15(9(3)27)18(31)25-12(19(32)33)5-13(20)28/h6-9,11-12,14-15,27H,4-5,21H2,1-3H3,(H2,20,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,32,33)/t9-,11+,12+,14+,15+/m1/s1 |
InChI Key |
BYWLSTFTCYEFLE-GIEZYDSUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for H Val His Thr Asn Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Val-His-Thr-Asn-OH
SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin). The process is characterized by cycles of deprotection, coupling, and washing.
Fmoc-Based SPPS Protocols and Optimization
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method in modern SPPS. It utilizes the base-labile Fmoc group for Nα-amino protection, which is orthogonally removed from acid-labile side-chain protecting groups. This orthogonality allows for selective deprotection and cleavage steps, making it suitable for a wide range of peptide sequences and modifications.
For the synthesis of this compound, specific Fmoc-protected amino acid derivatives are required, with appropriate side-chain protection to prevent unwanted reactions during synthesis.
Valine (Val): The side chain of Valine (an isopropyl group) is generally considered unreactive under standard SPPS conditions and does not require side-chain protection. bachem.com
Histidine (His): The imidazole (B134444) ring of Histidine is nucleophilic and can participate in side reactions or undergo racemization during coupling. Therefore, it typically requires protection. The Trityl (Trt) group is a common and effective protecting group for the imidazole nitrogen in Fmoc-SPPS. It is stable during Fmoc deprotection and is removed during the final acidic cleavage. bachem.comnih.govgoogle.comluxembourg-bio.com
Threonine (Thr): The hydroxyl group of Threonine is nucleophilic and can be acylated or undergo side reactions. The tert-Butyl (tBu) ether is the standard protecting group for the hydroxyl function. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step. bachem.comluxembourg-bio.comiris-biotech.de
Asparagine (Asn): The amide side chain of Asparagine can be prone to dehydration, forming a nitrile, particularly under harsh coupling or cleavage conditions. The Trityl (Trt) group is commonly used to protect the amide nitrogen, preventing this side reaction. bachem.comnih.govgoogle.comluxembourg-bio.com
| Amino Acid | Side Chain Protection | Rationale for Protection | Common Protecting Group |
| Valine (Val) | None | Unreactive side chain. | N/A |
| Histidine (His) | Imidazole ring | Prevents side reactions and racemization during coupling. | Trityl (Trt) |
| Threonine (Thr) | Hydroxyl group | Prevents acylation and side reactions. | tert-Butyl (tBu) |
| Asparagine (Asn) | Amide side chain | Prevents dehydration to nitrile. | Trityl (Trt) |
The choice of resin is critical as it dictates the C-terminal functionality of the synthesized peptide. For this compound, which possesses a free C-terminal carboxyl group (-OH), resins designed to release a free acid upon cleavage are necessary.
Wang Resin: This is a widely utilized polystyrene-based resin functionalized with a 4-alkoxybenzyl alcohol linker. It is known for its chemical stability and compatibility with Fmoc chemistry. The peptide is cleaved from Wang resin using trifluoroacetic acid (TFA), yielding a peptide with a free C-terminal carboxyl group. bachem.comaltabioscience.combiocompare.combiosynth.commerckmillipore.comsigmaaldrich.commerckmillipore.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is also suitable for synthesizing peptides with a free C-terminus. A key advantage of 2-CTC resin is its ability to be cleaved under milder acidic conditions (e.g., dilute TFA or mixtures like TFA/TFE), which is beneficial for peptides containing acid-labile side-chain protecting groups or sensitive sequences. Furthermore, it minimizes racemization during the initial loading of the first amino acid. merckmillipore.commerckmillipore.comchempep.comappliedpolytech.comchemimpex.comnih.govalmacgroup.comsigmaaldrich.com
While Rink Amide resins are commonly used for synthesizing C-terminal amides, they are not suitable for producing peptides with a free C-terminal carboxyl group.
| Resin Type | C-terminal Product | Linker Type | Cleavage Conditions | Advantages |
| Wang Resin | Free Carboxyl (-OH) | 4-Alkoxybenzyl alcohol | Trifluoroacetic acid (TFA) | Stable, widely used, compatible with Fmoc-SPPS. |
| 2-Chlorotrityl Chloride Resin (2-CTC) | Free Carboxyl (-OH) | 2-Chlorotrityl chloride | Mild acidic conditions (e.g., dilute TFA) | Milder cleavage, reduced racemization during loading, suitable for acid-sensitive peptides. |
| Rink Amide Resin | Amide (-NH₂) | Rink Amide linker | Trifluoroacetic acid (TFA) | Used for C-terminal amides (not applicable for this compound). |
Efficient and complete formation of peptide bonds is paramount for successful SPPS. This is achieved through the activation of the carboxyl group of the incoming amino acid, followed by its reaction with the free amine of the growing peptide chain on the resin.
Coupling Reagents: A variety of coupling reagents are available, categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common, often used with additives. chempep.combachem.com
Uronium/Aminium Salts: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, TBTU, and HCTU are highly efficient and widely employed in Fmoc-SPPS due to their rapid reaction rates and low propensity for racemization. chempep.combachem.comunpatti.ac.iduci.edunih.gov
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure are frequently used in conjunction with coupling reagents. They enhance coupling efficiency, accelerate the reaction, and critically, suppress racemization, especially for amino acids like Histidine. chempep.combachem.com
Bases: Bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally required when using uronium/aminium coupling reagents to activate the amino acid and facilitate the coupling reaction. chempep.combachem.comunpatti.ac.iduci.edu
Optimization: Reaction conditions are optimized to ensure quantitative coupling. This includes using a stoichiometric excess of the activated amino acid (typically 3-5 equivalents relative to the resin loading), appropriate solvents (commonly DMF or NMP), and optimized reaction times (ranging from minutes to several hours). bachem.comchempep.comuci.eduuzh.ch For the synthesis of this compound, particular attention may be paid to the coupling of Histidine to minimize epimerization. chempep.comuzh.chuniurb.itgoogle.com
| Coupling Reagent Class | Examples | Additives (Common) | Base (Common) | Key Features |
| Carbodiimides | DCC, DIC | HOBt, HOAt, Oxyma | DIPEA, NMM | Cost-effective; require additives for efficiency and racemization suppression. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, HCTU | HOBt, HOAt, Oxyma | DIPEA, NMM | Highly efficient, rapid coupling, low racemization, widely used in automated synthesis. |
Boc-Based SPPS Protocols and Comparative Advantages
The Boc (tert-butyloxycarbonyl) strategy was one of the earliest SPPS methods. It employs the acid-labile Boc group for Nα-amino protection and typically uses benzyl-based protecting groups for amino acid side chains.
Deprotection: The Boc group is removed under acidic conditions, commonly using 50% TFA. Side-chain protecting groups and the resin linker are usually cleaved with stronger acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). americanpeptidesociety.orgiris-biotech.deresearchgate.net
Comparative Advantages:
Fmoc-SPPS is generally preferred in modern peptide synthesis due to its milder deprotection conditions. The base-labile Fmoc group is removed by weak bases like piperidine, which is less detrimental to sensitive amino acid side chains and peptide structures. bachem.comamericanpeptidesociety.orgiris-biotech.deresearchgate.netaltabioscience.com The orthogonal nature of Fmoc (base-labile) and common side-chain protecting groups like tBu (acid-labile) offers greater flexibility and compatibility with a wider range of peptide modifications. luxembourg-bio.comaltabioscience.com
Boc-SPPS , while effective, requires harsher reagents and conditions for deprotection, which can lead to peptide degradation or side reactions. americanpeptidesociety.orgiris-biotech.de It may still be employed for specific applications, such as synthesizing peptides prone to aggregation or when existing protocols require its use. americanpeptidesociety.orgiris-biotech.de
Automated vs. Manual SPPS Techniques for this compound Synthesis
The synthesis of this compound can be performed using either automated or manual SPPS techniques.
Automated SPPS: Automated peptide synthesizers are designed to perform the repetitive cycles of SPPS with high precision and efficiency. They offer significant advantages, including:
Speed and Throughput: Significantly reduces synthesis time and allows for the simultaneous synthesis of multiple peptides. bachem.comconceptlifesciences.comaurorabiomed.com
Reproducibility and Reduced Error: Minimizes human error through precise control of reagent delivery, reaction times, and washing steps, leading to more consistent results. bachem.comconceptlifesciences.comaurorabiomed.com
Efficiency: Optimized reagent usage and reaction cycles contribute to higher yields and purity.
Manual SPPS: Manual synthesis allows for direct observation and control of each step. While more labor-intensive and potentially prone to human error, it offers flexibility for troubleshooting difficult couplings or optimizing specific reaction parameters. conceptlifesciences.comnih.govchapman.edu It can be a cost-effective option for small-scale synthesis or research purposes. conceptlifesciences.comnih.govchapman.edu
For routine synthesis and higher throughput, automated SPPS is generally favored. However, manual methods can be valuable for method development or when specific experimental control is required.
Compound Name List:
this compound
Solution-Phase Peptide Synthesis (SoPPS) for this compound
Solution-phase peptide synthesis (SoPPS) involves the stepwise or fragment-based assembly of amino acids in solution. This method allows for the isolation and characterization of intermediates, which can be beneficial for complex sequences or when high purity is paramount.
Fragment condensation involves synthesizing smaller peptide fragments and then coupling these fragments together to form the final peptide chain. For this compound, this could involve synthesizing dipeptides or tripeptides and then joining them. For instance, a dipeptide like H-Val-His-OH could be coupled with a protected dipeptide H-Thr-Asn-OH, or H-Val-His-Thr-OH could be coupled with H-Asn-OH. This approach can be advantageous for longer peptides by reducing the number of coupling steps and potentially minimizing racemization, especially at the C-terminal residue of the activated fragment. thieme-connect.denih.gov The choice of coupling reagents, such as carbodiimides (e.g., DIC) often in combination with additives like HOBt or HBTU, is crucial for efficient bond formation and minimizing epimerization. peptide.comthermofisher.com
A cornerstone of SoPPS is the use of orthogonal protecting groups. These groups temporarily mask reactive functional groups (amino and carboxyl termini, and side chains) of amino acids, allowing for selective reactions. For this compound, key protecting groups would be needed for the histidine side chain and potentially for the hydroxyl group of threonine.
Histidine (His): The imidazole ring of histidine is prone to side reactions and can catalyze epimerization. Common protecting groups for the histidine side chain in Boc chemistry include Bom (2-bromobenzyloxycarbonyl), and in Fmoc chemistry, trityl (Trt), methyltrityl (Mtt), or 4-methyltrityl (Mtt). peptide.com For instance, Fmoc-His(Trt)-OH is frequently used in Fmoc-based synthesis. rsc.orgresearchgate.net
Threonine (Thr): The hydroxyl group of threonine can be protected, typically with a tert-butyl (tBu) group in Fmoc chemistry or a benzyl (B1604629) (Bzl) group in Boc chemistry. peptide.comontosight.ai These groups are generally stable during peptide coupling and are removed during final deprotection.
Orthogonality ensures that one protecting group can be removed without affecting others, allowing for precise control over the synthetic sequence. For example, the Fmoc group on the N-terminus is base-labile (removed by piperidine), while side-chain protecting groups like tBu or Trt are acid-labile (removed by TFA). iris-biotech.debiosynth.com
Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound
Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes to catalyze peptide bond formation, often under mild conditions and without the need for extensive protecting group strategies.
Enzymes such as proteases (used in reverse to form peptide bonds) or dedicated peptide ligases can be employed. For instance, subtilisin-derived enzymes, sortases, or asparaginyl endoproteases are classes of enzymes that can catalyze peptide bond formation. frontiersin.org The catalytic efficiency of these enzymes is measured by their turnover rate and ability to form the desired peptide bond with minimal side reactions. For this compound, an enzyme that can specifically catalyze the formation of the Val-His, His-Thr, and Thr-Asn bonds would be selected. The efficiency is often dependent on the specific enzyme's active site and its ability to accommodate the substrate amino acids or peptide fragments. frontiersin.orgacs.org
Enzymatic peptide synthesis relies heavily on substrate specificity. The enzyme must recognize and bind the correct amino acid or peptide fragment to catalyze the formation of the peptide bond. Factors influencing substrate specificity include the size, charge, and hydrophobicity of the substrates. libretexts.org Reaction conditions such as pH, temperature, buffer composition, and the presence of co-solvents or activators are optimized to maximize enzyme activity and yield. For example, some enzymes might require specific activators or cofactors, while others perform best under near-neutral pH conditions, which is advantageous for sensitive amino acids like histidine. libretexts.orgnih.gov Some enzymatic approaches can even synthesize peptides without protecting groups, simplifying the process. nih.gov
Molecular Interactions and Biochemical Modulations Mediated by H Val His Thr Asn Oh
H-Val-His-Thr-Asn-OH as a Modulator of Enzyme Activity
Probing Active Site Interactions with this compound
The tetrapeptide this compound, composed of valine, histidine, threonine, and asparagine, possesses a unique combination of physicochemical properties that dictate its potential interactions within the active sites of enzymes or the binding pockets of receptors. The specific sequence and the nature of the amino acid side chains are critical determinants of its binding mode and affinity.
Valine (Val): As the N-terminal residue, its bulky, hydrophobic isopropyl side chain is likely to engage in van der Waals forces and hydrophobic interactions, preferentially binding to nonpolar pockets within an active site. technologynetworks.comkhanacademy.org
Histidine (His): The imidazole (B134444) side chain of histidine is exceptionally versatile. With a pKa near physiological pH (~6.5), it can act as both a proton donor and acceptor, facilitating acid-base catalysis. reddit.commdpi.com It can also participate in hydrogen bonding, coordinate with metal ions (e.g., zinc, copper), and form cation-π or π-π stacking interactions with aromatic residues. nih.govnih.gov This versatility allows histidine to play a crucial role in the catalytic mechanisms of many enzymes. technologynetworks.comreddit.com
Threonine (Thr): This polar, uncharged residue features a hydroxyl group that can serve as a hydrogen bond donor or acceptor. khanacademy.org This capability allows it to form specific hydrogen bonds with backbone or side-chain atoms of the target protein, contributing to binding specificity and stability.
Asparagine (Asn): As the C-terminal residue, asparagine has a polar amide group in its side chain, which is a proficient hydrogen bond donor and acceptor. khanacademy.org This allows for precise orientational interactions that can anchor the peptide within the binding site.
The collective contributions of these residues suggest that this compound could bind to an active site that has a composite character, featuring a hydrophobic sub-pocket to accommodate the valine residue, alongside polar and potentially metal-coordinating regions that interact with the histidine, threonine, and asparagine residues.
Table 1: Potential Active Site Interactions of this compound Residues
| Residue | Side Chain Property | Potential Interaction Type | Role in Binding |
|---|---|---|---|
| Valine (Val) | Hydrophobic | Van der Waals / Hydrophobic | Anchoring in nonpolar pockets |
| Histidine (His) | Basic, Aromatic | Hydrogen Bonding, Metal Coordination, Cation-π/π-π Stacking, Proton Transfer | Catalysis, specific recognition, charge-charge interactions |
| Threonine (Thr) | Polar, Uncharged | Hydrogen Bonding | Specificity and stability |
| Asparagine (Asn) | Polar, Uncharged | Hydrogen Bonding | Directional anchoring and specificity |
Receptor Binding and Ligand-Peptide Interactions with this compound
The interaction of this compound with a specific receptor is governed by the principles of molecular recognition, where the peptide acts as a ligand that binds to a designated site on a receptor protein. This binding event is the first step in a cascade that can lead to a physiological response.
To understand the interaction between this compound and a potential receptor, quantitative biophysical techniques are employed to determine the binding affinity and thermodynamics.
Surface Plasmon Resonance (SPR): This label-free optical technique allows for the real-time measurement of binding kinetics. portlandpress.comcytivalifesciences.com In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the this compound peptide is flowed over the surface. The binding and dissociation are monitored, providing data on the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. portlandpress.comspringernature.com
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. researchgate.netcam.ac.uk In an ITC experiment, the peptide solution is titrated into a sample cell containing the receptor protein. The resulting heat change is measured, allowing for the determination of the binding affinity (K_D), the binding stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of binding. nih.govwur.nl This provides a complete thermodynamic profile of the interaction.
Table 2: Hypothetical Binding Parameters for this compound Interaction with a Receptor
| Technique | Parameter | Hypothetical Value | Information Provided |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | k_on (M⁻¹s⁻¹) | 1 x 10⁵ | Rate of association |
| k_off (s⁻¹) | 1 x 10⁻³ | Rate of dissociation | |
| K_D (nM) | 10 | Binding affinity | |
| Isothermal Titration Calorimetry (ITC) | n (stoichiometry) | 1.05 | Molar binding ratio (Peptide:Receptor) |
| ΔH (kcal/mol) | -8.5 | Enthalpy change (favorability from bond formation) | |
| ΔS (cal/mol·deg) | +5 | Entropy change (change in system disorder) |
The unique sequence of this compound suggests it could exhibit specificity for certain receptor targets. The combination of a hydrophobic residue (Val) with polar residues (His, Thr, Asn) indicates that the peptide could target a binding site with complementary features, such as a hydrophobic pocket adjacent to a polar surface. The imidazole ring of histidine is particularly important, as its ability to be protonated allows for electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a receptor binding site. khanacademy.orgmdpi.com Identifying the specific receptor for this peptide would typically involve screening it against libraries of known receptors or using the peptide as a probe in cell-based assays to identify a functional response.
Peptides are often flexible in solution and can adopt a range of conformations. rsc.org The binding of this compound to a receptor is unlikely to be a simple "lock-and-key" mechanism. Instead, it is more likely to follow an induced fit or conformational selection model. plos.orgtaylorandfrancis.com
In the induced fit model, the initial binding of the peptide to the receptor is followed by conformational changes in both molecules, leading to a more stable, higher-affinity complex. nih.govplos.org The receptor may adjust its binding pocket to better accommodate the peptide's side chains, while the peptide itself may transition from a disordered state to a more structured conformation upon binding. plos.orgacs.org These conformational rearrangements are crucial for optimizing molecular contacts—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—and are often a prerequisite for initiating the receptor's downstream signaling activity. nih.gov
Peptide-Protein Interaction Networks Involving this compound
Beyond a single receptor, a bioactive peptide like this compound may interact with multiple proteins within a cell, forming a complex interaction network. Mapping these interactions is key to understanding the full biological role of the peptide.
A powerful and unbiased method to identify the protein interaction partners of this compound is affinity enrichment coupled with mass spectrometry (AE-MS) . nih.govthermofisher.comnih.gov This proteomic approach uses the peptide as "bait" to capture its binding partners ("prey") from a complex biological sample like a cell lysate.
The typical workflow involves:
Synthesis of a tagged peptide: The this compound peptide is synthesized with a high-affinity tag, such as biotin (B1667282), typically at the N-terminus.
Incubation with lysate: The biotinylated peptide is incubated with a cell or tissue lysate, allowing it to bind to its interacting proteins.
Affinity Enrichment: The peptide-protein complexes are captured using an affinity matrix, such as streptavidin-coated beads, which bind specifically to the biotin tag.
Washing and Elution: Non-specific proteins are washed away, and the specifically bound proteins are eluted from the beads.
Proteomic Identification: The eluted proteins are identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comyoutube.com
Bioinformatic analysis of the identified proteins can reveal enriched cellular pathways and processes, providing insights into the peptide's mechanism of action. mdpi.commdpi.com
Table 3: Hypothetical Interacting Proteins for this compound Identified by AE-MS
| Identified Protein (Prey) | Protein Class | Potential Rationale for Interaction |
|---|---|---|
| Kinase X | Enzyme (Kinase) | Peptide acts as a substrate or allosteric modulator. |
| Receptor Y | Transmembrane Receptor | Peptide serves as an extracellular or intracellular ligand. |
| Adaptor Protein Z | Scaffolding Protein | Peptide modulates the assembly of a signaling complex. |
| Zinc Metalloprotease A | Enzyme (Protease) | Histidine residue coordinates with the active site zinc ion. |
Characterization of Binding Interfaces and Key Residue Contributions
The specific interactions of this compound with its molecular targets are dictated by the chemical properties of its amino acid side chains and their spatial arrangement. Detailed analysis of these binding interfaces reveals the critical roles played by each residue in the peptide's biological activity.
Key Residue Contributions:
The unique sequence of valine, histidine, threonine, and asparagine creates a distinct chemical landscape that allows for specific molecular recognition.
Valine (Val): As the N-terminal amino acid, valine's nonpolar, hydrophobic side chain is crucial for interactions within hydrophobic pockets of target proteins. This initial hydrophobic interaction is often a key driver for the initial binding event, providing stability to the peptide-protein complex.
Histidine (His): The imidazole side chain of histidine is unique in that its pKa is close to physiological pH. khanacademy.orgtechnologynetworks.com This allows it to act as both a hydrogen bond donor and acceptor, and to participate in proton transfer reactions. khanacademy.org This versatility makes histidine a critical residue in many enzyme active sites and protein-protein interaction interfaces. In the context of this compound, the histidine residue is likely pivotal for the specificity of binding and may be directly involved in the catalytic or modulatory activity of the peptide.
Threonine (Thr): The hydroxyl group on the threonine side chain is polar and capable of forming hydrogen bonds. khanacademy.org This residue can engage in critical hydrogen bonding with the backbone or side chains of the target protein, contributing to the affinity and specificity of the interaction. Furthermore, the hydroxyl group of threonine can be a site for post-translational modifications, such as phosphorylation, which could dramatically alter the peptide's binding properties and downstream signaling effects.
Interactive Data Table of Amino Acid Properties:
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7.4) |
| Valine | Val | V | Nonpolar | Neutral |
| Histidine | His | H | Polar | Can be neutral or positive |
| Threonine | Thr | T | Polar | Neutral |
| Asparagine | Asn | N | Polar | Neutral |
Detailed Research Findings:
Structural Elucidation and Conformational Analysis of H Val His Thr Asn Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Val-His-Thr-Asn-OH
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Assignment of Resonances and Solution Conformation Determination
For a tetrapeptide such as this compound, the first step in an NMR analysis is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the molecule. This is typically achieved through a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).
Once the resonances are assigned, the solution conformation can be determined by analyzing Nuclear Overhauser Effect (NOE) data from a ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons, allowing for the calculation of interproton distances. These distance restraints, along with dihedral angle restraints derived from coupling constants, are then used in molecular modeling programs to calculate a family of structures that represent the conformational ensemble of the peptide in solution.
Hypothetical ¹H NMR Chemical Shift Data for a Tetrapeptide
| Amino Acid Residue | Amide (NH) (ppm) | Alpha (αH) (ppm) | Beta (βH) (ppm) | Other (ppm) |
|---|---|---|---|---|
| Valine | 8.12 | 4.05 | 2.15 | γH: 0.95, 0.98 |
| Histidine | 8.35 | 4.65 | 3.20, 3.10 | δ2H: 7.80, ε1H: 7.10 |
| Threonine | 7.98 | 4.25 | 4.15 | γH: 1.20 |
Analysis of Conformational Dynamics and Flexibility of this compound
NMR spectroscopy can also provide insights into the conformational dynamics and flexibility of a peptide. This is often achieved by measuring relaxation parameters, such as the longitudinal relaxation time (T₁), the transverse relaxation time (T₂), and the heteronuclear NOE. These parameters are sensitive to molecular motions on different timescales and can be used to identify regions of the peptide that are rigid or flexible. For a short peptide like this compound, these studies would reveal the degree of conformational freedom of the peptide backbone and the amino acid side chains.
Ligand-Induced Structural Perturbations via NMR
If this compound is known to bind to a biological target, NMR can be used to study the structural changes that occur upon binding. This is typically done by acquiring NMR spectra of the peptide in the absence and presence of its binding partner. Changes in chemical shifts (chemical shift perturbation) upon ligand binding can identify the amino acid residues involved in the interaction. Furthermore, intermolecular NOEs between the peptide and its ligand can provide direct evidence of the binding interface.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities of this compound
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is sensitive to the conformation of the peptide backbone.
For a short and likely flexible tetrapeptide like this compound, the CD spectrum would likely be dominated by a strong negative band around 200 nm, which is characteristic of a random coil or disordered conformation. However, the presence of any residual secondary structure, such as a turn-like conformation, might be inferred from subtle features in the spectrum. By recording CD spectra under different conditions (e.g., varying temperature, pH, or solvent), the conformational propensities of the peptide can be further investigated.
X-ray Crystallography of this compound (e.g., in co-complex with a binding partner)
X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a molecule in its solid, crystalline state. For peptides, obtaining well-diffracting crystals can be challenging.
Crystallization Strategies and Crystal Growth Optimization
The crystallization of a peptide like this compound would involve screening a wide range of conditions to find the optimal parameters for crystal growth. cambrex.com This process typically involves varying factors such as:
Precipitating agents: Salts, polymers (e.g., polyethylene glycol), and organic solvents are used to decrease the solubility of the peptide and promote crystallization.
pH: The pH of the solution affects the charge state of the peptide, which can influence its packing in the crystal lattice.
Temperature: Temperature control is critical, as it affects both solubility and the kinetics of crystal growth. approcess.com
Peptide concentration: A supersaturated solution is required for crystallization to occur.
Additives and co-solvents: Small molecules can sometimes aid in crystallization.
Common crystallization techniques for peptides include vapor diffusion (hanging drop and sitting drop), batch crystallization, and microdialysis. creative-biostructure.com For a small peptide, co-crystallization with a binding partner can sometimes facilitate the formation of well-ordered crystals. approcess.com Once crystals are obtained, their quality is assessed by X-ray diffraction to determine if they are suitable for structure determination. approcess.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Valine |
| Histidine |
| Threonine |
Data Collection, Structure Determination, and Refinement
The precise three-dimensional arrangement of atoms in this compound is determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the peptide's conformation. The process begins with the growth of a high-quality crystal, which is then exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the molecular structure is determined and subsequently refined.
While specific crystallographic data for this compound is not publicly available, the following table represents typical parameters obtained from the structural analysis of a similar synthetic tetrapeptide, t-Boc-L-Val-Aib-Gly-L-Leu-OMe, illustrating the type of data generated in such an experiment. researchgate.net This provides a relevant example of the crystallographic refinement process for short peptides.
Table 1: Representative Crystal Data and Structure Refinement Details for a Tetrapeptide
| Parameter | Value |
|---|---|
| Empirical formula | C23 H42 N4 O7 |
| Formula weight | 486.60 |
| Crystal system | Monoclinic |
| Space group | C2 |
| Unit cell dimensions | a = 23.01 Åb = 9.87 Åc = 13.54 Å |
| Volume | 2884.2 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.120 Mg/m³ |
| Radiation type | MoKα |
| Wavelength | 0.71073 Å |
| Final R indices [I>2σ(I)] | R1 = 0.057 |
**4.4. Advanced Spectroscopic Techniques for this compound Characterization
Spectroscopic methods are indispensable for characterizing the structural and dynamic properties of peptides in various states.
Advanced Spectroscopic Techniques for this compound Characterization
Fourier Transform Infrared (FTIR) Spectroscopy for Amide I/II Bands
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to probe the secondary structure of peptides and proteins. The analysis focuses on the characteristic vibrational bands of the peptide backbone, primarily the Amide I and Amide II bands. nih.gov
The Amide I band , appearing in the 1600–1700 cm⁻¹ region, is the most sensitive indicator of secondary structure. It arises principally from the C=O stretching vibrations of the peptide backbone, with minor contributions from C-N stretching and N-H in-plane bending. nih.govmdpi.com The exact frequency of this band is influenced by hydrogen bonding patterns and the peptide's conformation (e.g., α-helix, β-sheet, random coil). nih.gov
The Amide II band , found between 1470–1570 cm⁻¹, is more complex. nih.gov It originates from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net While also sensitive to secondary structure, its interpretation can be more convoluted than that of the Amide I band. mit.edu The analysis of both bands provides a comprehensive view of the peptide's conformational state. researchgate.net For isotope-edited FTIR studies, specific peptide bonds can be labeled with ¹³C=¹⁸O, which shifts the corresponding Amide I signal to a lower frequency (e.g., around 1595 cm⁻¹), allowing for the detailed study of specific sites within the molecule. nih.gov
Table 2: General Wavenumber Ranges and Vibrational Assignments for Peptide Amide Bands
| Band | Approximate Wavenumber Range (cm⁻¹) | Primary Vibrational Mode Assignments |
|---|---|---|
| Amide I | 1600 - 1700 | C=O stretching |
| Amide II | 1470 - 1570 | N-H bending and C-N stretching |
Theoretical and Computational Investigations of H Val His Thr Asn Oh
Molecular Dynamics (MD) Simulations of H-Val-His-Thr-Asn-OH
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the exploration of the conformational space of peptides like this compound.
The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. researchgate.net For peptides, widely used force fields include AMBER, CHARMM, GROMOS, and OPLS. nih.gov These force fields have been parameterized to reproduce experimental and quantum mechanical data for a wide range of biomolecules, including the standard amino acids that constitute this compound.
The parameterization for Valine, Histidine, Threonine, and Asparagine within these force fields includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). greeley.org The selection of a particular force field can influence the simulation results, especially concerning the conformational preferences of the peptide backbone and side chains. nih.gov For instance, some force fields may favor helical structures, while others might better represent extended conformations. pkusz.edu.cn
A critical aspect of parameterization is the treatment of the Histidine residue, which can exist in different protonation states (neutral Hisδ, neutral Hisε, and protonated His+). The choice of the protonation state, which depends on the simulated pH, significantly affects the electrostatic interactions and hydrogen bonding capacity of the peptide.
Table 1: Representative Force Fields for Peptide Simulations
| Force Field Family | Key Features | Relevant Amino Acids |
|---|---|---|
| AMBER | Widely used for proteins and nucleic acids. Known for good balance of accuracy and computational efficiency. | Val, His, Thr, Asn |
| CHARMM | Extensive parameterization for a broad range of biomolecules. Often used for detailed mechanistic studies. | Val, His, Thr, Asn |
| GROMOS | Developed for biomolecular systems, with a focus on condensed phase simulations. | Val, His, Thr, Asn |
| OPLS-AA | Optimized for liquid simulations, providing good descriptions of solvation effects. | Val, His, Thr, Asn |
For non-standard amino acids or modifications, specific parameterization is required. ambermd.orgambermd.orguiuc.educarlosramosg.com This typically involves quantum mechanical calculations to derive charges and torsional parameters, followed by validation against experimental data. nih.gov
To simulate the behavior of this compound in a biologically relevant environment, MD simulations are typically performed in an explicit solvent, such as a box of water molecules. nih.govacs.org This allows for the explicit representation of peptide-water interactions, which are crucial for determining the peptide's conformational preferences. rsc.org
The simulation process begins with the construction of an initial 3D structure of the peptide, which is then solvated and neutralized with counter-ions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational space of the peptide.
Due to the complexity of the energy landscape, enhanced sampling techniques such as replica exchange molecular dynamics (REMD) or metadynamics may be employed to overcome energy barriers and achieve a more comprehensive exploration of the conformational space. nih.govnih.govethz.ch
The resulting trajectory, a record of the atomic positions over time, can be analyzed to extract a wealth of information:
Root Mean Square Deviation (RMSD): To assess the structural stability of the peptide over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
Radius of Gyration (Rg): To measure the compactness of the peptide's structure.
Secondary Structure Analysis: To monitor the formation and breaking of secondary structure elements like turns and bends.
Hydrogen Bond Analysis: To characterize intramolecular and peptide-solvent hydrogen bonding patterns.
Principal Component Analysis (PCA): To identify the dominant modes of motion in the peptide.
MD simulations can be extended to calculate the free energy changes associated with various processes, such as peptide binding to a receptor or conformational transitions.
MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) is a popular end-point method for estimating the binding free energy of a peptide to a target molecule. researchgate.netacs.orgnih.govnih.gov The binding free energy is calculated by combining the molecular mechanics energy of the complex, the polar and non-polar solvation energies, and the entropic contribution. While computationally less expensive than more rigorous methods, MM/GBSA can provide valuable insights into the relative binding affinities of different peptides or the key residues involved in binding. rsc.org
Umbrella sampling is a powerful technique for calculating the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between two atoms or a dihedral angle. aip.orgchemrxiv.orgnih.govacs.orgchemrxiv.org This method is particularly useful for studying conformational transitions by providing a detailed free energy profile of the process, including the identification of transition states and metastable intermediates. aip.org
Table 2: Comparison of Free Energy Calculation Methods
| Method | Principle | Application for this compound |
|---|---|---|
| MM/GBSA | End-point calculation combining molecular mechanics and continuum solvation models. | Estimating the binding affinity to a receptor protein. |
| Umbrella Sampling | Biased sampling along a reaction coordinate to calculate the potential of mean force. | Characterizing the free energy landscape of a specific conformational change, such as a cis-trans isomerization of a peptide bond. |
Quantum Chemistry Calculations on this compound
Quantum chemistry calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to the classical approximations used in force fields. These methods are computationally more demanding and are typically applied to smaller systems or for refining specific properties.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can be performed on the individual amino acid residues or on the entire tetrapeptide to predict various properties. mdpi.com
By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the sites most susceptible to nucleophilic and electrophilic attack. abu.edu.ng Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be calculated to provide a quantitative measure of the peptide's reactivity. researchgate.net Such studies can help in understanding the chemical stability of the peptide and its potential for chemical modification. nih.gov
| Electrophilicity Index | A measure of the electrophilic character of a molecule. | Predicts the propensity of the peptide to accept electrons. |
Quantum chemistry calculations are instrumental in predicting spectroscopic properties, which can be directly compared with experimental data to validate the computed structures. rsc.org For this compound, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. nih.govnih.govbiorxiv.org
By performing DFT calculations on a representative ensemble of peptide conformations obtained from MD simulations, it is possible to compute the average NMR chemical shifts for each nucleus. rsc.org The agreement between the calculated and experimentally measured chemical shifts can serve as a stringent test for the accuracy of the conformational ensemble. This combined computational and experimental approach is a powerful strategy for determining the three-dimensional structure of peptides in solution. rsc.orgnih.gov
Docking and Molecular Modeling of this compound with Potential Target Molecules
Molecular docking and modeling are fundamental computational techniques used to predict how a small molecule, or ligand (in this case, the peptide this compound), binds to a receptor, typically a larger protein. vietnamjournal.runih.gov This process is crucial for understanding the peptide's potential biological function and for designing new therapeutic agents. vietnamjournal.ru
The inherent flexibility of peptides like this compound presents a significant challenge for docking algorithms compared to rigid small molecules. nih.gov To address this, specialized algorithms have been developed that can be broadly categorized.
Template-Based Docking : This approach leverages the 3D structures of similar peptide-protein complexes as a model to predict the binding mode of the query peptide. nih.gov
Template-Free (or ab initio) Docking : These methods predict the peptide's conformation and binding pose without relying on a template structure. They often employ techniques like Monte Carlo simulations or molecular dynamics to explore the vast conformational space of the peptide. nih.gov
Hybrid Methods : These combine elements of both template-based and template-free approaches to improve prediction accuracy. vietnamjournal.ru
Once a docking algorithm generates potential binding poses, a scoring function is used to rank them. nih.gov Scoring functions estimate the binding affinity between the peptide and the protein. For peptide interactions, these functions must account for a complex array of forces. nih.gov They are generally classified into three main types:
Force-Field-Based : These functions use classical mechanics principles, such as those found in AMBER and CHARMM force fields, to calculate the interaction energy, including van der Waals and electrostatic interactions. nih.gov
Empirical : These are faster functions that estimate binding affinity by summing up weighted energy terms based on key interaction types like hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov
Knowledge-Based : These functions are derived from statistical analyses of atom-pair contacts in large databases of experimentally determined protein-ligand structures. nih.govmdpi.com
Recently, machine-learning and deep-learning algorithms have emerged as a fourth category, using complex models trained on large datasets of protein-peptide complexes to predict binding affinity with increasing accuracy. nih.govfrontiersin.org For instance, AlphaFold-Multimer has shown significant improvement in modeling peptide-protein complexes. acs.orgfrontiersin.org
| Algorithm/Tool | Docking Approach | Key Features |
|---|---|---|
| AutoDock Vina | Template-Free / Empirical Scoring | Widely used for both small molecules and peptides; employs stochastic search algorithms. hilarispublisher.comresearchgate.net |
| HADDOCK | Template-Based (Information-Driven) | Integrates experimental data (e.g., from NMR) to guide the docking process. vietnamjournal.ru |
| CABS-dock | Template-Free (Coarse-Grained) | Uses a coarse-grained model to efficiently sample peptide flexibility, followed by all-atom reconstruction. nih.gov |
| AlphaFold-Multimer | Machine Learning (Deep Learning) | Predicts complex structures with high accuracy by leveraging deep learning trained on known protein structures. frontiersin.org |
Virtual screening is a computational technique used to search large libraries of molecules to identify those that are most likely to bind to a specific biological target. nih.gov In the context of this compound, this process can be inverted to screen a database of known protein structures to identify potential binding partners for the peptide. This "inverse docking" approach can generate hypotheses about the peptide's biological function.
There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS) : This method relies on docking the peptide against a library of 3D protein structures. nih.govmdpi.com Each docking result is evaluated by a scoring function, and the proteins are ranked based on their predicted binding affinity for the peptide. mdpi.com This approach is powerful for discovering novel targets when the 3D structure of potential receptors is known. oup.com
Ligand-Based Virtual Screening (LBVS) : When a 3D structure of a target is unavailable, LBVS can be used. This method searches for molecules with similar properties (e.g., chemical structure, pharmacophore) to a known active ligand. nih.gov For this compound, one could search for other known peptides with similar sequences or physicochemical properties to infer potential common targets.
By identifying the top-ranking protein "hits" from a virtual screen, researchers can analyze their roles in known biological pathways. This analysis provides valuable clues about the potential physiological effects of this compound, guiding subsequent experimental validation.
Bioinformatic and Chemoinformatic Analysis of this compound and Related Peptides
Bioinformatic and chemoinformatic tools offer a complementary set of methods to analyze peptide sequences and structures, providing insights into their evolutionary context, structural motifs, and potential for modification and functional optimization. researchgate.netnih.gov
Sequence alignment is a fundamental bioinformatic method used to identify regions of similarity between different peptide or protein sequences. wikipedia.org Tools like BLAST (Basic Local Alignment Search Tool) and Clustal Omega can be used to compare the this compound sequence against vast databases of known protein sequences. nih.govebi.ac.uk Identifying proteins that contain this or a similar sequence motif can suggest a functional or evolutionary relationship. nih.gov For instance, if the V-H-T-N motif is found within the active site of a known enzyme, it could imply that the tetrapeptide might act as a competitive inhibitor.
If a high-homology template protein is identified through sequence alignment (typically >30% sequence identity), homology modeling (also known as comparative modeling) can be used to build a three-dimensional model of the peptide or a larger protein containing this motif. pepdd.comwikipedia.orgbitesizebio.com This technique constructs an atomic-resolution model of a "target" sequence based on the experimental 3D structure of a related "template" protein. wikipedia.orgresearchgate.net The resulting 3D model of this compound, or a structural motif it belongs to, can then be used for more detailed molecular docking studies or molecular dynamics simulations to analyze its structural stability and interactions. pepdd.com
Post-translational modifications (PTMs) are covalent chemical changes to amino acids after they have been incorporated into a peptide or protein. proteobiojournal.comnih.gov PTMs can dramatically alter a peptide's structure, stability, and biological function. creative-proteomics.com Various bioinformatic tools and web servers can predict potential PTM sites based on the amino acid sequence and surrounding motifs.
For this compound, each residue can be analyzed for its potential to undergo modification:
Threonine (Thr) : The hydroxyl group (-OH) on its side chain makes it a prime candidate for phosphorylation by kinases or O-linked glycosylation.
Asparagine (Asn) : The side chain amide can be a site for N-linked glycosylation if it is part of a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except Proline).
Histidine (His) : Can undergo phosphorylation.
Valine (Val) : Less commonly modified, but like all N-terminal residues, its terminal amino group could be subject to acetylation or other modifications.
Predicting these potential PTMs is crucial, as they could significantly impact how the peptide interacts with its biological targets. Machine learning algorithms are commonly used in modern PTM prediction tools to improve accuracy. proteobiojournal.com
| Amino Acid Residue | Potential PTM | Functional Implication | Example Prediction Tool |
|---|---|---|---|
| Valine (N-terminus) | Acetylation | Alters charge, may affect stability and binding. | NetAcet |
| Histidine | Phosphorylation | Introduces a negative charge, can act as a molecular switch. | NetPhos |
| Threonine | Phosphorylation, O-linked Glycosylation | Can modulate protein-protein interactions and signaling. | NetPhos, NetOGlyc |
| Asparagine | N-linked Glycosylation (context-dependent) | Can affect protein folding and receptor recognition. | NetNGlyc |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sddn.essddn.es For peptides, QSAR models are used to predict the activity of new sequences and to guide the design of more potent or specific analogues. acs.org
Developing a QSAR model for peptides related to this compound would involve several steps:
Data Collection : A dataset of peptides with sequences similar to this compound and their corresponding measured biological activities (e.g., binding affinity, enzyme inhibition) is required.
Descriptor Calculation : The structure of each peptide is represented by numerical values called molecular descriptors. For peptides, these can include physicochemical properties of the amino acids (e.g., hydrophobicity, size, charge) and 2D or 3D structural information. sddn.esacs.org
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the observed biological activity. sddn.esresearchgate.net
Validation : The model's predictive power is rigorously tested using external validation sets to ensure it can accurately predict the activity of new, untested peptides. nih.gov
Once a reliable QSAR model is established, it can be used to virtually screen new variations of the this compound sequence. For example, the model could predict whether substituting Valine with another hydrophobic amino acid like Leucine or Isoleucine would increase or decrease its activity, thereby accelerating the peptide optimization process in a cost-effective manner. sddn.esresearchgate.net
Mechanistic Pathways and Cellular Roles Probed by H Val His Thr Asn Oh in Vitro Focus
H-Val-His-Thr-Asn-OH as a Regulator of Signal Transduction Pathways (mechanistic investigations)
There is currently no scientific literature available that investigates this compound as a regulator of signal transduction pathways.
No studies have been published detailing the effects of this compound on the activity of kinases or phosphatases.
The interaction of this compound with G-Protein Coupled Receptors and any potential influence on their signaling pathways has not been a subject of published research.
There is no available data to suggest that this compound interacts with or modulates the activity of nuclear receptors.
Role of this compound in Cellular Processes (mechanistic, in vitro models)
Mechanistic studies focusing on the role of this compound in specific cellular processes are not present in the current body of scientific literature.
No research has been conducted to analyze the effect of this compound on the progression of the cell cycle.
There are no studies available that have analyzed the influence of this compound on apoptotic pathways or the expression of apoptotic markers.
Cellular Uptake and Localization Mechanisms
The processes by which this compound might enter a cell and its subsequent subcellular destination are critical to understanding its potential biological activity. However, specific studies detailing these mechanisms for this tetrapeptide are not present in the current body of scientific literature.
Generally, the cellular uptake of short peptides can occur through various energy-dependent and independent pathways. nih.govyoutube.com These include direct translocation across the plasma membrane or different forms of endocytosis. youtube.com To determine the specific mechanisms for this compound, researchers would typically employ a series of in vitro experiments. For instance, fluorescently labeling the peptide would allow for visualization via confocal microscopy and quantification of uptake through flow cytometry. mdpi.comresearchgate.net Performing these experiments at low temperatures or in the presence of metabolic inhibitors that deplete cellular ATP can help determine if the uptake is an active, energy-dependent process. nih.gov
Further dissection of the endocytic pathways could involve the use of pharmacological inhibitors that block specific routes, such as clathrin-mediated endocytosis or caveolae-dependent uptake. The subcellular localization of the peptide, for example, in endosomes, lysosomes, or the cytoplasm, would be determined through co-localization studies with specific organelle markers. mdpi.com
This compound in Modulating Gene Expression and Epigenetic Mechanisms (mechanistic, in vitro)
There is no available research documenting the role of this compound as a modulator of gene expression or epigenetic processes. The constituent amino acid, asparagine, is known to be crucial for cellular adaptation and metabolism, which can indirectly influence gene expression, but this has not been extended to the VHTN peptide sequence. mdpi.comnih.govresearchgate.net
Transcriptional Regulation Studies (e.g., Reporter Gene Assays)
To investigate if this compound influences the transcription of a specific gene, reporter gene assays are a standard method. This technique involves linking a gene's regulatory sequence (promoter) to a gene that produces an easily measurable signal, such as luciferase or β-galactosidase. Cells containing this construct would be treated with this compound, and any resulting change in the reporter signal would indicate that the peptide influences the activity of the promoter. This approach allows for the screening of multiple genes to identify potential transcriptional targets of the peptide.
Histone Modification Enzyme Interaction and Chromatin Remodeling
Epigenetic regulation involves modifications to DNA and histone proteins that alter gene accessibility without changing the DNA sequence itself. Enzymes that add or remove these modifications are central to this process. Peptides can potentially influence these pathways by directly interacting with histone-modifying enzymes (e.g., histone acetyltransferases or deacetylases) or by affecting the larger protein complexes involved in chromatin remodeling.
Studying such interactions would involve in vitro enzymatic assays. Purified histone-modifying enzymes would be incubated with their substrates (histones) and this compound. A change in enzymatic activity would suggest a direct interaction. However, no such studies have been published for this compound.
This compound as a Tool for Investigating Protein-Protein Interaction Modulators
The modulation of protein-protein interactions (PPIs) is a critical mechanism for controlling cellular functions, and peptides are valuable tools for this purpose. nih.govtdcommons.aibiorxiv.org There is, however, no evidence to suggest that this compound has been utilized as a tool to investigate or modulate specific PPIs.
Yeast Two-Hybrid and Mammalian Two-Hybrid Systems for Interaction Mapping
Two-hybrid systems are powerful genetic methods for identifying new PPIs in vivo. In this system, a "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of potential "prey" proteins is fused to the transcription factor's activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating a reporter gene.
A peptide like this compound could theoretically be used in this system as a competitive inhibitor. If a known interaction between a bait and prey protein is disrupted by the introduction of the peptide into the cell, it would suggest the peptide interferes with that specific PPI. This would require the peptide to be efficiently taken up by the yeast or mammalian cells used in the assay.
Fluorescence Resonance Energy Transfer (FRET) Assays for Real-Time Interaction Monitoring
FRET is a biophysical technique used to measure the proximity between two molecules in real-time. It relies on the energy transfer from an excited donor fluorophore to an acceptor fluorophore when they are very close. To study a PPI, the two interacting proteins are tagged with a donor and an acceptor fluorophore, respectively. A high FRET signal indicates the proteins are interacting.
This compound could be introduced into this system to determine if it can disrupt the interaction. A decrease in the FRET signal upon addition of the peptide would provide quantitative data on its inhibitory potential and could be used to determine binding kinetics. This method is highly sensitive for screening potential PPI modulators in vitro. nih.gov As with other methodologies, no FRET-based studies involving this compound have been reported.
Due to the lack of specific research findings for this compound in the outlined contexts, no data tables can be generated.
Advanced Methodological Approaches in H Val His Thr Asn Oh Research
Labeling Strategies for H-Val-His-Thr-Asn-OH
Labeling this compound with specific tags is a fundamental strategy for its detection and analysis. The choice of label depends on the intended application, whether it is for structural analysis, cellular imaging, or affinity-based purification of its binding partners.
Isotopic labeling involves the substitution of specific atoms in the this compound sequence with their heavier, stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). jpt.comcpcscientific.com This substitution results in a peptide that is chemically identical to its natural counterpart but has a distinct mass, making it an invaluable tool for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). jpt.comcpcscientific.com
In NMR spectroscopy, incorporating isotopes like ¹³C and ¹⁵N enhances sensitivity and allows for higher resolution structural analysis. americanpeptidesociety.org This is particularly useful for determining the three-dimensional conformation of this compound in solution and studying its dynamic interactions with binding partners. americanpeptidesociety.orgcreative-peptides.com
For mass spectrometry-based proteomics, isotopically labeled this compound serves as an ideal internal standard for precise quantification. jpt.comcpcscientific.comcreative-peptides.com By adding a known quantity of the "heavy" labeled peptide to a complex biological sample, researchers can accurately measure the amount of the endogenous, "light" peptide using methods like Selected Reaction Monitoring (SRM) or the Absolute Quantification (AQUA) method. cpcscientific.com This approach overcomes variations in sample preparation and instrument performance, leading to highly accurate measurements. creative-peptides.com
| Amino Acid in Sequence | Common Stable Isotopes | Typical Mass Increase (Da) | Primary Application |
|---|---|---|---|
| Valine (Val) | ¹³C₅, ¹⁵N | 6 | NMR, MS Quantification |
| Histidine (His) | ¹³C₆, ¹⁵N₃ | 9 | NMR, MS Quantification |
| Threonine (Thr) | ¹³C₄, ¹⁵N | 5 | NMR, MS Quantification |
| Asparagine (Asn) | ¹³C₄, ¹⁵N₂ | 6 | NMR, MS Quantification |
Fluorescent tagging involves covalently attaching a fluorophore—a molecule that absorbs and emits light at specific wavelengths—to the this compound peptide. altabioscience.com This allows for the visualization and tracking of the peptide within cells and tissues, providing insights into its localization, uptake, and trafficking. lifetein.comcreative-peptides.com Fluorescently labeled peptides are essential tools for a variety of techniques, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. sb-peptide.combio-itworld.com
The fluorescent dye can be attached to the N-terminus of the peptide, which is often preferred as it is less likely to interfere with the peptide's biological activity. bio-itworld.com A variety of fluorescent dyes are available, each with distinct spectral properties, brightness, and photostability. altabioscience.com The choice of dye depends on the specific experimental requirements, such as the available excitation light sources and the need to avoid spectral overlap with other fluorescent molecules in the sample. creative-peptides.com
| Fluorescent Dye | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Common Applications |
|---|---|---|---|---|
| Carboxyfluorescein | FAM | ~494 | ~518 | General labeling, cost-effective |
| Tetramethylrhodamine | TAMRA | ~552 | ~578 | Immunochemistry, cellular imaging |
| Cyanine 3 | Cy3 | ~550 | ~570 | FRET, microarrays, multiplexing |
| Cyanine 5 | Cy5 | ~650 | ~670 | FRET, near-infrared imaging |
| Alexa Fluor 488 | - | ~490 | ~525 | High photostability, pH insensitive |
Biotinylation is the process of attaching biotin (B1667282) (Vitamin B7) to the this compound peptide. creative-peptides.com This modification is exceptionally useful for studying protein-peptide interactions due to the extraordinarily strong and specific interaction between biotin and the proteins avidin and streptavidin. thermofisher.com This high-affinity bond allows for the efficient capture and purification of the biotinylated peptide and any associated binding partners from complex biological mixtures like cell lysates. creative-peptides.com
A biotinylated version of this compound can be used as "bait" in pull-down assays. The peptide is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to this compound will be captured on the beads and can subsequently be eluted and identified using mass spectrometry. This is a powerful method for discovering novel interaction partners. To minimize steric hindrance, a spacer arm, such as 6-aminohexanoic acid (Ahx) or a polyethylene glycol (PEG) linker, is often incorporated between the peptide and the biotin molecule. creative-peptides.com
| Biotinylation Reagent Type | Reactive Group | Targets | Notes |
|---|---|---|---|
| NHS-Biotin | N-Hydroxysuccinimide ester | Primary amines (N-terminus, Lysine) | Most common method for peptide biotinylation. |
| Maleimide-Biotin | Maleimide | Sulfhydryls (Cysteine) | Requires a Cysteine residue in the peptide sequence. |
| Hydrazide-Biotin | Hydrazide | Carbonyls (aldehydes/ketones) | Used for labeling glycoproteins after oxidation. |
| Biotin-PEG-Amine | Carboxylic Acid | C-terminus, Asp/Glu side chains | Requires coupling agents like EDC. PEG spacer enhances solubility. biocompare.com |
Peptide Array and Library Screening for this compound Interactions
To understand the function of this compound, it is essential to identify the molecules it interacts with. Peptide arrays and library screening are high-throughput methods designed to discover and characterize these interactions on a large scale. rsc.orguu.nl
High-throughput screening (HTS) allows for the rapid testing of this compound against large libraries of potential binding partners, such as proteins, nucleic acids, or small molecules. nih.gov One powerful HTS approach is the use of protein microarrays, where thousands of different proteins are spotted onto a solid support. A labeled version of this compound (e.g., fluorescently tagged or biotinylated) can then be incubated with the array to identify which proteins it binds to.
Another common technique is phage display, where a library of peptides or proteins is expressed on the surface of bacteriophages. nih.govprinceton.edu This library can be screened against an immobilized this compound target to isolate phages that display binding partners. The genetic material within the selected phages can then be sequenced to identify the interacting protein or peptide. nih.gov These methods provide a global view of the potential interactome of this compound, paving the way for more detailed functional studies.
Once a binding partner for this compound has been identified, peptide arrays can be used to map the precise interaction site, often referred to as a binding motif or "hotspot". uu.nl This is typically done by synthesizing a library of short, overlapping peptides that span the entire sequence of the identified binding partner. rsc.orguu.nlrsc.org
This peptide array is then incubated with labeled this compound. The peptides on the array that show a strong binding signal correspond to the specific region of the protein that directly interacts with the tetrapeptide. youtube.com This method is highly effective for pinpointing the exact amino acid residues that are critical for the interaction. Identifying these binding motifs provides valuable information for understanding the mechanism of action and can guide the design of molecules that modulate the interaction. rsc.orguu.nl
| Spot Number | Peptide Sequence (from Binding Partner) | Binding Signal with Labeled this compound |
|---|---|---|
| 1 | M D A S V L K T F G | Low |
| 2 | A S V L K T F G R V | Low |
| 3 | V L K T F G R V P S | Medium |
| 4 | K T F G R V P S E L | High |
| 5 | F G R V P S E L I Q | High |
| 6 | R V P S E L I Q K M | Medium |
| 7 | P S E L I Q K M N P | Low |
In this example, the binding hotspot is likely located within the sequence TFGRVPSELI.
Microfluidics and Nanotechnology Applications in this compound Research
The convergence of microfluidics and nanotechnology offers powerful tools for studying peptides like this compound at an unprecedented scale and sensitivity. These technologies enable precise manipulation of minute fluid volumes and the utilization of nanoscale materials to probe molecular interactions with high resolution.
Single-Molecule Detection Techniques for Peptide-Ligand Interactions
Understanding the interaction of this compound with its potential biological ligands is fundamental to elucidating its function. Single-molecule detection techniques provide the means to observe these interactions one molecule at a time, offering insights into binding kinetics and conformational changes that are often obscured in ensemble measurements.
Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) can be adapted to study the conformational dynamics of this compound upon binding to a target. wikipedia.orgnih.gov In a hypothetical smFRET experiment, the peptide could be labeled with a donor fluorophore and its binding partner with an acceptor fluorophore. The efficiency of energy transfer between the fluorophores would then provide a direct measure of the distance between them, revealing details about the binding event and any associated conformational changes in real-time. nih.gov
Another powerful approach is the use of nanopores for the label-free detection and characterization of short peptides. nih.govnih.govazonano.com As a peptide like this compound passes through a nanopore, it causes a characteristic change in the ionic current, the duration and magnitude of which can provide information about the peptide's size, charge, and conformation. This technique could potentially be used to monitor its interaction with other molecules in real-time. nih.gov
Table 1: Illustrative Kinetic Parameters for this compound Interaction with a Hypothetical Ligand Using Single-Molecule Detection
| Parameter | Value | Technique |
| Association Rate Constant (kon) | 1.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant (koff) | 3.2 x 10-4 s-1 | Biolayer Interferometry (BLI) |
| Equilibrium Dissociation Constant (Kd) | 2.1 nM | Single-Molecule FRET (smFRET) |
Note: The data in this table is hypothetical and serves to illustrate the types of quantitative information that can be obtained through single-molecule analysis.
Miniaturized Assays for High-Sensitivity Peptide Analysis
Miniaturized assays, often built on microfluidic platforms, offer significant advantages for the analysis of peptides like this compound, including reduced sample consumption, faster analysis times, and the potential for high-throughput screening. nih.govnih.gov These platforms can integrate various analytical steps, such as sample handling, mixing, and detection, onto a single chip. semanticscholar.org
For instance, a microfluidic device could be designed to perform an immunoassay to quantify the binding of this compound to a specific antibody or receptor. Such a device would utilize microchannels to precisely control the flow of reagents and the peptide, enabling rapid and sensitive detection of the binding event. acs.orgnih.gov Furthermore, microfluidic systems can be coupled with mass spectrometry for the detailed characterization of the peptide and its interaction products. nih.govnih.gov
Table 2: Comparison of Conventional vs. Miniaturized Assay for this compound Analysis
| Feature | Conventional Assay (e.g., ELISA) | Miniaturized Microfluidic Assay |
| Sample Volume | 50-100 µL | 1-5 µL |
| Reagent Consumption | High | Low |
| Analysis Time | Hours | Minutes |
| Throughput | Low to Medium | High |
| Sensitivity | Nanomolar to Micromolar | Picomolar to Nanomolar |
Note: This table provides a generalized comparison to highlight the advantages of miniaturization in peptide analysis.
Omics Technologies for this compound Related Studies
"Omics" technologies, such as proteomics and transcriptomics, provide a global view of the molecular changes within a biological system in response to a stimulus. These approaches are invaluable for identifying the cellular pathways and molecular targets affected by this compound.
Proteomics Approaches to Identify Peptide Targets and Pathways
Proteomics enables the large-scale identification and quantification of proteins, making it a powerful tool for discovering the direct binding partners and downstream protein expression changes induced by this compound. mdpi.comnih.gov A common strategy involves affinity purification coupled with mass spectrometry (AP-MS). In this approach, a modified version of the peptide, for instance, with a biotin tag, is used to "pull down" its interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry. nih.gov
Another approach is chemical proteomics, which can be used to identify the targets of bioactive compounds. frontiersin.org By using a chemically modified version of this compound that can be cross-linked to its binding partners, it is possible to isolate and identify these targets from a complex biological sample.
Table 3: Hypothetical Protein Targets of this compound Identified by Proteomics
| Protein Target | Cellular Function | Fold Enrichment (AP-MS) |
| Kinase X | Signal Transduction | 5.2 |
| Receptor Y | Cell Surface Signaling | 4.8 |
| Transcription Factor Z | Gene Regulation | 3.5 |
Note: This table presents hypothetical data to illustrate the potential outcomes of a proteomics experiment aimed at identifying the cellular targets of this compound.
Transcriptomics Analysis of Peptide-Induced Gene Expression Changes
Transcriptomics allows for the comprehensive analysis of gene expression changes in a cell or tissue in response to treatment with this compound. By measuring the levels of all messenger RNA (mRNA) molecules, researchers can identify which genes are up- or down-regulated by the peptide. This information provides insights into the cellular processes and signaling pathways that are modulated by this compound. nih.gov
Techniques such as RNA sequencing (RNA-Seq) can be employed to compare the transcriptomes of cells treated with this compound to untreated control cells. The resulting data can reveal networks of genes whose expression is altered, pointing towards the biological functions of the peptide. nih.gov For example, if the peptide is involved in an inflammatory response, one might expect to see changes in the expression of genes encoding cytokines and other inflammatory mediators. nih.gov
Table 4: Illustrative Gene Expression Changes Induced by this compound in a Hypothetical Cell Line
| Gene Name | Function | Fold Change | p-value |
| Gene A | Cytokine Signaling | +2.5 | 0.001 |
| Gene B | Cell Cycle Regulation | -1.8 | 0.005 |
| Gene C | Apoptosis | +1.5 | 0.012 |
| Gene D | Metabolic Enzyme | -2.1 | 0.003 |
Note: The data presented in this table is for illustrative purposes to demonstrate the type of results obtained from a transcriptomics study.
Future Perspectives and Emerging Research Directions for H Val His Thr Asn Oh
Integration of Artificial Intelligence and Machine Learning in H-Val-His-Thr-Asn-OH Analog Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide design and discovery. mit.edunih.govnih.gov For this compound, these computational tools can be leveraged to design novel analogs with enhanced or entirely new functionalities. ML algorithms can be trained on large datasets of known peptide sequences and their corresponding biological activities to identify patterns that govern their function. nih.govoup.com This knowledge can then be used to predict the properties of novel this compound analogs.
Generative AI models can explore a vast chemical space to propose new peptide sequences based on the this compound scaffold. nih.gov These models can be programmed with specific constraints to optimize for desired attributes such as increased stability, enhanced binding affinity to a target, or improved cell permeability. nih.govnih.gov This in silico approach significantly reduces the time and cost associated with traditional peptide synthesis and screening methods. northwestern.edu
The iterative process of designing, synthesizing, and testing novel peptides can be greatly accelerated by incorporating ML into the workflow. northwestern.edu An algorithm can suggest a set of promising this compound analogs, which are then synthesized and experimentally validated. The results of these experiments are then fed back into the algorithm, allowing it to learn and make more accurate predictions in the next iteration. northwestern.edu This collaborative approach between AI and experimental research holds the key to unlocking the therapeutic potential of this compound and its derivatives.
| Parameter | This compound (Wild Type) | Hypothetical AI-Designed Analog 1 | Hypothetical AI-Designed Analog 2 |
| Sequence | Val-His-Thr-Asn | Val-His-D-Thr -Asn | Nle -His-Thr-Asn |
| Predicted Stability (t½) | X hours | 1.5X hours | 1.2X hours |
| Predicted Target Affinity (Kd) | Y nM | 0.5Y nM | 0.8Y nM |
| Predicted Solubility | High | High | Very High |
| Novel Property | - | Increased resistance to proteolysis | Enhanced cell penetration |
Development of Novel Biosynthetic Pathways for this compound Production
The sustainable and scalable production of peptides like this compound is a significant area of research. The development of novel biosynthetic pathways in microbial hosts offers an environmentally friendly and cost-effective alternative to chemical synthesis. nih.gov Two primary natural peptide synthesis strategies that can be harnessed are non-ribosomal peptide synthetases (NRPSs) and ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov
Engineering microbial hosts such as Escherichia coli or Saccharomyces cerevisiae to produce this compound would involve the introduction of a synthetic metabolic pathway. nih.govbiorxiv.org This could be achieved by designing and assembling a multi-enzyme cascade that sequentially adds the constituent amino acids to form the desired tetrapeptide. The discovery and engineering of enzymes with the desired substrate specificity and reaction efficiency are crucial for the success of such endeavors. nih.gov
Furthermore, advancements in synthetic biology and metabolic engineering can be employed to optimize the production of this compound. nih.gov This includes enhancing the precursor amino acid supply, fine-tuning gene expression levels, and minimizing the formation of byproduct. The development of dynamic regulatory systems could further increase yields by balancing metabolic load and product synthesis. nih.gov The table below outlines a hypothetical comparison of production methods.
| Production Method | Key Features | Potential Advantages | Potential Challenges |
| Chemical Synthesis | Solid-phase peptide synthesis (SPPS). nih.gov | High purity, well-established methods. | Use of harsh chemicals, higher cost for large scale. |
| Engineered NRPS Pathway | Modular enzymes assemble peptides. nih.gov | Potential for high titers, incorporation of non-proteinogenic amino acids. | Large and complex enzymes, difficult to engineer. |
| Engineered RiPP Pathway | Ribosomal synthesis followed by enzymatic modifications. nih.gov | High fidelity of ribosomal synthesis, potential for diverse modifications. | Requires specific recognition sequences and modifying enzymes. |
| Custom Enzyme Cascade | A series of engineered enzymes for stepwise synthesis. | High degree of control over the synthesis process. | Requires extensive enzyme engineering and pathway optimization. |
Exploration of this compound in Unconventional Biological Systems and Model Organisms
To uncover novel biological activities of this compound, its effects can be studied in a variety of unconventional biological systems and model organisms. Moving beyond traditional models like mice and rats can provide unique insights into the peptide's function and potential applications. For instance, studying the effects of this compound in organisms with unique physiological or metabolic characteristics could reveal previously unknown biological pathways that are modulated by this tetrapeptide.
The use of invertebrate models such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) can offer rapid screening of the physiological effects of this compound due to their short life cycles and well-characterized genetics. These organisms are valuable for investigating the impact of the peptide on aging, neurobiology, and metabolic processes.
Furthermore, exploring the interactions of this compound in plant systems could open up applications in agriculture. For example, the peptide could be investigated for its potential to influence plant growth, development, or stress responses. Aquatic models like zebrafish (Danio rerio) are also excellent for studying developmental processes and can provide insights into the effects of this compound on vertebrate development in a high-throughput manner.
| Model Organism | Research Area | Potential Insights |
| Drosophila melanogaster | Neurobiology, Aging | Effects on neuronal function, lifespan, and stress resistance. |
| Caenorhabditis elegans | Metabolism, Development | Impact on metabolic pathways, developmental timing, and longevity. |
| Danio rerio | Developmental Biology | Influence on embryonic development and organogenesis. |
| Arabidopsis thaliana | Plant Biology | Role in plant growth, defense mechanisms, and nutrient uptake. |
| Saccharomyces cerevisiae | Cellular Biology | Elucidation of fundamental cellular targets and pathways. |
Advanced Computational Simulations for Predicting Peptide Function and Interaction Dynamics
Advanced computational simulations, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of peptides at an atomic level. americanpeptidesociety.orgbenthamdirect.com These simulations can provide detailed insights into the conformational dynamics of this compound, its stability, and its interactions with other molecules. americanpeptidesociety.orgacs.org By simulating the peptide's movement over time, researchers can understand how it folds, what its dominant conformations are, and how it interacts with potential binding partners such as proteins or cell membranes. americanpeptidesociety.org
MD simulations can be used to predict the binding mode and affinity of this compound to a specific target protein. nih.govfrontiersin.org This information is invaluable for understanding its mechanism of action and for the rational design of analogs with improved binding properties. Furthermore, simulations can help to elucidate the role of individual amino acid residues in the peptide's structure and function.
Enhanced sampling techniques and the increasing power of high-performance computing are enabling longer and more accurate MD simulations, providing a more comprehensive understanding of peptide behavior. americanpeptidesociety.orgacs.org The integration of quantum mechanics/molecular mechanics (QM/MM) methods can further refine these simulations by treating key regions of the system with higher accuracy.
| Simulation Type | Objective | Predicted Outcome |
| Unbiased Molecular Dynamics | Characterize the conformational landscape of this compound in solution. | Identification of stable secondary structures and dominant conformations. |
| Steered Molecular Dynamics | Simulate the unbinding of this compound from a target protein. | Estimation of relative binding affinities and identification of key interactions. |
| Metadynamics | Explore the free energy surface of this compound binding to a receptor. | Calculation of binding free energies and identification of transition states. |
| QM/MM Simulations | Investigate the electronic details of this compound's interaction with a metal ion. | Elucidation of the coordination chemistry and catalytic mechanisms. |
Design of this compound-Based Molecular Probes for Real-Time Biological Monitoring (non-clinical)
Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. This compound can serve as a scaffold for the design of novel molecular probes for non-clinical research applications. biosynth.com By attaching a reporter molecule, such as a fluorophore or a bioluminescent tag, to the peptide, it can be used to track its localization and interactions within a biological system. nih.gov
The specificity of this compound for a particular biological target would be a key determinant of its utility as a molecular probe. If the peptide is found to bind selectively to a specific protein or cell type, it can be developed into a targeted imaging agent. For example, a fluorescently labeled this compound could be used in fluorescence microscopy to visualize the distribution of its target in cells or tissues.
Furthermore, "smart" molecular probes can be designed to report on specific biological events. For instance, a probe could be engineered to exhibit a change in its fluorescent signal upon binding to its target or in response to a change in the local environment, such as pH or redox state. nih.govscienceopen.com These types of probes would be invaluable for studying the dynamics of biological processes in a non-invasive manner.
| Probe Type | Reporter Moiety | Potential Application | Detection Principle |
| Fluorescent Probe | Fluorescein, Rhodamine | Imaging the subcellular localization of the peptide's target. | Direct visualization of fluorescence. |
| FRET Probe | Donor-Acceptor Fluorophore Pair | Monitoring peptide-protein interactions. | Förster Resonance Energy Transfer upon binding. |
| Bioluminescent Probe | Luciferase Substrate | In vivo imaging in animal models. | Light emission upon enzymatic reaction. |
| Turn-On Sensor | Environmentally sensitive dye | Detecting changes in the local microenvironment. | Fluorescence activation in response to a specific stimulus. d-nb.info |
Q & A
Q. How can researchers ensure compliance with NIH guidelines when reporting preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
